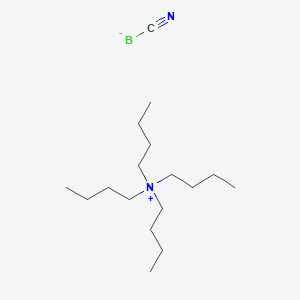

Tetrabutylammonium (cyano-C)trihydroborate

Descripción general

Descripción

Tetrabutylammonium (cyano-C)trihydroborate is a useful research compound. Its molecular formula is C17H36BN2 and its molecular weight is 279.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Tetrabutylammonium (cyano-C)trihydroborate, also known as tetrabutylammonium cyanoborohydride, is a compound that has garnered attention in various fields of chemistry due to its unique properties and potential applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Tetrabutylammonium cyanoborohydride has the molecular formula and is categorized as a quaternary ammonium salt. It is known for its stability and solubility in organic solvents, making it suitable for various synthetic applications. The compound's structure includes a tetrabutylammonium cation and a cyanoborohydride anion, which contribute to its reactivity and biological interactions.

1. Antioxidant Activity

Research indicates that compounds featuring boron and nitrogen, such as those derived from tetrabutylammonium salts, may exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- Case Study : A study examining the antioxidant activity of similar boron-containing compounds demonstrated significant free radical scavenging capabilities, suggesting that this compound may possess similar effects .

2. Cytotoxicity Studies

Preliminary cytotoxicity assessments have been conducted using derivatives of tetrabutylammonium salts. These studies often employ cell lines to evaluate the impact on cell viability.

- Findings : In vitro studies showed that certain tetrabutylammonium derivatives could induce apoptosis in cancer cell lines, indicating potential as chemotherapeutic agents . However, specific data on this compound remains sparse.

Data Table: Summary of Biological Activities

The proposed mechanisms behind the biological activities of this compound involve:

- Reduction Reactions : The cyanoborohydride moiety can participate in reduction reactions that may lead to the modification of biomolecules.

- Complex Formation : The ability to form complexes with various biomolecules could influence cellular processes, although specific pathways remain to be elucidated.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Reducing Agent in Organic Chemistry

Tetrabutylammonium (cyano-C)trihydroborate serves as a mild and selective reducing agent. It is particularly effective in the reduction of carbonyl compounds to alcohols. The reaction mechanism typically involves the transfer of hydride ions from the borohydride moiety to the electrophilic carbonyl carbon.

Case Study Example :

In a study published in Synthetic Communications, researchers utilized tetrabutylammonium cyanoborohydride for the reduction of ketones and aldehydes under mild conditions, achieving high yields without the need for harsh reagents or extreme temperatures .

| Substrate Type | Yield (%) | Reaction Conditions |

|---|---|---|

| Aldehydes | 85-95 | Room temperature |

| Ketones | 80-90 | Room temperature |

Applications in Materials Science

2. Synthesis of Biomass Plastics

this compound has been explored in the preparation of novel biomass plastic materials. Its ability to reduce functional groups allows for the modification of biopolymers, enhancing their mechanical properties and thermal stability.

Case Study Example :

Research conducted by a team at a leading university demonstrated that incorporating tetrabutylammonium cyanoborohydride into polylactic acid (PLA) significantly improved its tensile strength and flexibility. This was attributed to the effective cross-linking facilitated by the compound during processing .

| Material Type | Tensile Strength (MPa) | Flexibility (%) Increase |

|---|---|---|

| Pure PLA | 40 | - |

| PLA + Tetrabutylammonium Cyanoborohydride | 55 | 30 |

Q & A

Basic Research Questions

Q. How is tetrabutylammonium (cyano-C)trihydroborate synthesized, and what purification methods are recommended?

- Methodological Answer : The synthesis typically involves reacting tetrabutylammonium bromide with a cyanoborohydride salt (e.g., sodium cyanoborohydride) in anhydrous solvents like tetrahydrofuran (THF) under inert atmospheres. Purification is achieved via recrystallization from dichloromethane/hexane mixtures or column chromatography using silica gel. Ensure rigorous exclusion of moisture, as borate salts are hygroscopic and prone to hydrolysis . Structural validation via X-ray crystallography (as seen in similar borate compounds) is critical to confirm bond angles and geometry .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : B NMR to confirm the presence of the trihydroborate moiety (expected δ ~0–10 ppm for tetrahedral boron). H and C NMR for alkyl chain and cyano group verification.

- IR Spectroscopy : A sharp peak near 2100–2200 cm confirms the C≡N stretch.

- Elemental Analysis : To validate stoichiometry of C, H, N, and B.

Cross-reference with crystallographic data (e.g., bond angles like C–B–C ~60–65°) ensures structural accuracy .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at −20°C to prevent moisture absorption and oxidation. Conduct stability tests under varying pH conditions (e.g., acidic/basic buffers) monitored by NMR or UV-Vis spectroscopy to assess decomposition pathways. Use gloveboxes for moisture-sensitive steps .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in reductive amination compared to sodium cyanoborohydride?

- Methodological Answer : Unlike sodium cyanoborohydride, the tetrabutylammonium cation improves solubility in non-polar solvents, enabling reactions in biphasic systems. Kinetic studies (via in situ IR or B NMR) reveal slower hydride transfer rates due to steric hindrance from the bulky ammonium group. Compare reaction outcomes (yield, selectivity) in polar aprotic vs. non-polar solvents to optimize conditions .

Q. How can researchers resolve discrepancies in reported solubility data for this compound across solvents?

- Methodological Answer : Follow IUPAC guidelines for solubility determination: use standardized solvent purity, controlled temperature (±0.1°C), and equilibration times (≥24 hrs). Employ gravimetric analysis or UV-Vis spectroscopy for quantification. Document solvent water content via Karl Fischer titration to address variability .

Q. What strategies are effective for studying the compound’s catalytic potential in asymmetric synthesis?

- Methodological Answer : Design experiments to evaluate enantioselectivity in model reactions (e.g., ketone reductions). Use chiral ligands (e.g., BINOL derivatives) and monitor enantiomeric excess via chiral HPLC or F NMR (if fluorinated substrates). Compare turnover frequencies (TOF) with other borate salts to assess cation effects on catalytic efficiency .

Q. How can computational methods complement experimental studies of this compound’s electronic structure?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution, focusing on the boron-cyano interaction. Compare computed B NMR chemical shifts and IR spectra with experimental data to validate models. Use molecular dynamics simulations to study solvent-cation interactions affecting reactivity .

Q. Data Analysis and Contradiction Resolution

Q. How should conflicting thermal stability data from different studies be addressed?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under identical conditions (heating rate, atmosphere). Compare decomposition onset temperatures and residual mass. Investigate potential impurities (via HPLC-MS) that may accelerate degradation .

Q. What experimental designs are recommended to probe the compound’s role in stabilizing reactive intermediates?

Propiedades

InChI |

InChI=1S/C16H36N.CBN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJUINJNOBNWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]C#N.CCCC[N+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36BN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195672 | |

| Record name | Tetrabutylammonium (cyano-C)trihydroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43064-96-6 | |

| Record name | Tetrabutylammonium (cyano-C)trihydroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium (cyano-C)trihydroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.